Methyl 2-allyloxy-m-anisate
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Overview
Description
Methyl 2-allyloxy-m-anisate is an organic compound with the molecular formula C12H14O4 It is a derivative of anisic acid and features an allyloxy group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-allyloxy-m-anisate typically involves the esterification of 2-allyloxy-m-anisic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production, and the final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-allyloxy-m-anisate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-allyloxy-m-anisate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 2-allyloxy-m-anisate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can exert their effects by modulating biochemical pathways, such as inhibiting or activating specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-allyloxy-m-anisate: C12H14O4
Methyl 2-(allyloxy)-3-methoxybenzoate: Similar structure with slight variations in functional groups.
3-Methoxy-2-(2-propenyloxy)benzoic acid methyl ester: Another closely related compound.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
96619-89-5 |
---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 3-methoxy-2-prop-2-enoxybenzoate |
InChI |
InChI=1S/C12H14O4/c1-4-8-16-11-9(12(13)15-3)6-5-7-10(11)14-2/h4-7H,1,8H2,2-3H3 |
InChI Key |
LAEJCXAEDSFVBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCC=C)C(=O)OC |
Origin of Product |
United States |
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